BSJ-4-116

CDK12 selectivity PROTAC optimization CDK13 sparing

BSJ-4-116 is the first CDK12-specific PROTAC degrader, optimized from TL12-186 for CDK12 selectivity while eliminating CDK13 degradation. DC50 1.8-2.1 nM enables precise CDK12 titration. Retains efficacy in covalent inhibitor-resistant cells. Validated Bliss synergy with olaparib. Ideal for CDK12-specific DDR studies without CDK13 or cyclin K confounding effects. Research use only.

Molecular Formula C40H49ClN8O8S
Molecular Weight 837.4 g/mol
Cat. No. B10823982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-4-116
Molecular FormulaC40H49ClN8O8S
Molecular Weight837.4 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C40H49ClN8O8S/c1-25(2)58(55,56)32-16-7-6-14-29(32)45-36-28(41)22-43-40(47-36)44-26-12-11-21-48(23-26)20-9-5-3-4-8-19-42-34(51)24-57-31-15-10-13-27-35(31)39(54)49(38(27)53)30-17-18-33(50)46-37(30)52/h6-7,10,13-16,22,25-26,30H,3-5,8-9,11-12,17-21,23-24H2,1-2H3,(H,42,51)(H,46,50,52)(H2,43,44,45,47)/t26-,30?/m1/s1
InChIKeyYJOJMGTVKMABKQ-FIQOPJFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BSJ-4-116 (N-(7-((R)-3-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide): A CDK12-Selective PROTAC Degrader for Targeted Protein Degradation Studies


BSJ-4-116 (CAS: 2519823-34-6) is a proteolysis-targeting chimera (PROTAC) derived from the multi-kinase degrader TL12-186, consisting of a modified CDK-targeting warhead linked via a heptyl-piperidine linker to a cereblon (CRBN) E3 ligase ligand [1]. The compound was rationally designed to achieve selective degradation of cyclin-dependent kinase 12 (CDK12), an emerging therapeutic target involved in transcription regulation of DNA damage response (DDR) genes, while minimizing off-target degradation of its highly homologous paralog CDK13 [2]. BSJ-4-116 represents the first reported CDK12-specific degrader and is widely used as a chemical probe for investigating CDK12-dependent transcriptional control and DDR pathway biology [3].

Why Generic Substitution of BSJ-4-116 with Other CDK12-Targeting Agents or PROTACs Fails to Reproduce Experimental Outcomes


Substituting BSJ-4-116 with alternative CDK12-targeting modalities—including pan-CDK PROTACs such as TL12-186, CDK12/13 dual degraders such as ZLC491 or YJ9069, or ATP-competitive CDK12/13 inhibitors such as SR-4835 and THZ531—yields fundamentally different biological outcomes due to divergent target selectivity profiles, mechanism-of-action distinctions between degradation versus inhibition, and differential susceptibility to acquired resistance mechanisms [1]. BSJ-4-116 was specifically optimized from the promiscuous multi-kinase degrader TL12-186 to confer CDK12 selectivity while eliminating CDK13 degradation, a feature not shared by the parent compound or by dual CDK12/13 degraders . Furthermore, degradation of CDK12 produces a transcriptional signature distinct from that of catalytic inhibition, and BSJ-4-116 retains anti-proliferative efficacy against cell lines that have acquired resistance to covalent CDK12 inhibitors [2].

Quantitative Differentiation Evidence for BSJ-4-116: Head-to-Head Selectivity, Degradation Potency, and Comparative Efficacy Data


BSJ-4-116 Exhibits CDK12-Specific Degradation with No Detectable CDK13 Degradation, in Direct Contrast to the Parent Multi-Kinase PROTAC TL12-186

BSJ-4-116 was derived from TL12-186 through linker optimization to confer CDK12 degradation selectivity. Quantitative proteomics in Jurkat cells demonstrated that BSJ-4-116 selectively degrades CDK12 while sparing CDK13, in direct contrast to TL12-186 which degrades multiple CDK family members including CDK13 [1]. The CDK12 degradation DC50 of BSJ-4-116 is 1.8 ± 0.3 nM in MDA-MB-231 cells and 2.1 ± 0.4 nM in HCT116 cells, with a selectivity index >50-fold versus other CDK family members .

CDK12 selectivity PROTAC optimization CDK13 sparing

BSJ-4-116 Degradation Produces a Distinct Transcriptional Signature Compared to CDK12/13 Catalytic Inhibition by THZ531

RNA sequencing analysis in Jurkat cells revealed that BSJ-4-116 treatment (50 nM, 8 h) produces a distinct transcriptional signature compared to the covalent CDK12/13 inhibitor THZ531 (250 nM, 8 h), with differential effects on DDR gene expression and premature cleavage and polyadenylation (PCPA) of long genes [1]. Volcano plot analysis confirmed that the set of genes significantly altered by BSJ-4-116 only partially overlaps with those affected by THZ531, indicating that catalytic inhibition alone does not recapitulate the full transcriptional consequences of CDK12 degradation [2].

transcriptional signature DDR genes polyadenylation

BSJ-4-116 Retains Anti-Proliferative Efficacy Against Cell Lines Resistant to Covalent CDK12 Inhibitors

BSJ-4-116 exhibited potent antiproliferative effects as a single agent against cell lines that had acquired resistance to covalent CDK12 inhibitors [1]. This finding demonstrates that the degradation mechanism circumvents resistance pathways that emerge under chronic catalytic inhibition, providing a rationale for selecting BSJ-4-116 over ATP-competitive or covalent CDK12 inhibitors in studies of therapeutic escape mechanisms [2].

acquired resistance covalent inhibitor resistance therapeutic escape

BSJ-4-116 Demonstrates Distinct Target Engagement Compared to the Dual CDK12/13 Inhibitor SR-4835: Degradation Versus Molecular Glue-Mediated Cyclin K Clearance

BSJ-4-116 functions as a PROTAC degrader that directly targets CDK12 for proteasomal degradation without affecting cyclin K stability. In contrast, SR-4835 acts as both an ATP-competitive CDK12/13 inhibitor and a 'molecular glue' that recruits the CUL4-RBX1-DDB1 ubiquitin ligase to cyclin K, inducing cyclin K degradation . RNA-seq analysis confirmed that the transcriptional consequences of BSJ-4-116 (CDK12 degradation) differ from those of cyclin K degradation, indicating that these two modalities produce non-equivalent biological outcomes despite both affecting the CDK12-cyclin K complex [1].

molecular glue cyclin K mechanism of action

BSJ-4-116 Potentiates PARP Inhibitor Olaparib in T-ALL Cells, Demonstrating Synergistic Anti-Proliferative Activity

BSJ-4-116 exhibits potent antiproliferative effects both as a single agent and in combination with the PARP inhibitor olaparib. Bliss synergy analysis of serial dilutions of BSJ-4-116 in combination with olaparib in Jurkat and MOLT4 T-ALL cells demonstrated synergistic anti-proliferative activity, with excess over Bliss values indicating supra-additive effects [1]. The combination approach leverages the role of CDK12 in regulating DDR gene transcription to sensitize cancer cells to PARP inhibition .

PARP inhibitor synergy synthetic lethality T-ALL

BSJ-4-116 Exhibits Potent Anti-Proliferative Activity Across BRCA-Mutated Breast Cancer Models with Differential CDK12 Expression Levels

BSJ-4-116 demonstrated potent anti-proliferative activity in BRCA1/2-mutated breast cancer cell lines regardless of CDK12 expression level. In MDA-MB-436 cells (normal CDK12 copy number, lower protein expression), BSJ-4-116 exhibited an IC50 of 0.0014 μM, while in BT-474 cells (increased CDK12 copy number with 1.71-fold higher protein expression and reduced rucaparib sensitivity), BSJ-4-116 showed an IC50 of 0.100 μM [1]. Notably, BSJ-4-116 was effective in BT-474 cells despite their decreased sensitivity to the PARP inhibitor rucaparib (IC50 = 210 μM versus 52 μM in MDA-MB-436), suggesting utility in PARP inhibitor-resistant contexts with CDK12 overexpression [1].

BRCA mutation breast cancer PARP inhibitor resistance

Optimal Research Application Scenarios for BSJ-4-116 Based on Validated Differentiation Evidence


Elucidating CDK12-Specific Transcriptional Regulation Without CDK13 Confounding

BSJ-4-116 is the optimal tool for studies requiring clean attribution of transcriptional phenotypes specifically to CDK12 loss. Because BSJ-4-116 selectively degrades CDK12 without affecting CDK13 protein levels, investigators can dissect CDK12-specific contributions to DDR gene regulation, premature cleavage and polyadenylation (PCPA) of long genes, and Pol II CTD phosphorylation patterns—experiments that cannot be performed with TL12-186 (which co-degrades CDK13) or with dual CDK12/13 degraders such as ZLC491 (CDK12 DC50 = 32 nM, CDK13 DC50 = 28 nM) [1] or YJ9069 [2]. The established DC50 of 1.8-2.1 nM in multiple cell lines enables precise titration of CDK12 degradation levels .

Investigating PARP Inhibitor Synergy and DDR-Targeted Combination Strategies

BSJ-4-116 is validated for combination studies with PARP inhibitors, with demonstrated Bliss synergy with olaparib in Jurkat and MOLT4 T-ALL cells [1]. This established synergy profile makes BSJ-4-116 a preferred CDK12 degrader for investigating synthetic lethality approaches in DDR-deficient cancers, particularly in BRCA-mutated contexts where CDK12 overexpression may contribute to PARP inhibitor resistance [2]. Unlike dual CDK12/13 degraders or pan-CDK PROTACs, BSJ-4-116's CDK12 specificity allows clean interrogation of the CDK12-PARP inhibitor synthetic lethal relationship without confounding effects from CDK13 degradation.

Studying Acquired Resistance Mechanisms to CDK12-Targeted Therapies

BSJ-4-116 is uniquely positioned for resistance mechanism studies due to two key findings: (1) it retains anti-proliferative efficacy against cell lines resistant to covalent CDK12 inhibitors, demonstrating that the degradation mechanism circumvents certain inhibitor-resistance pathways [1]; and (2) chronic exposure of MOLT-4 and Jurkat cells to BSJ-4-116 leads to acquired resistance via specific point mutations in the CDK12 kinase domain, revealing a distinct resistance mechanism that tumor cells can employ to evade bivalent degrader molecules [2]. These features make BSJ-4-116 an essential comparator when evaluating next-generation CDK12 degraders or assessing cross-resistance profiles.

CDK12 Degradation Studies Requiring Clean Cyclin K-Independent Readouts

BSJ-4-116 should be selected over SR-4835 or other molecular glue compounds when the experimental objective requires CDK12 depletion without concomitant cyclin K degradation. BSJ-4-116 degrades CDK12 directly via the ubiquitin-proteasome system without inducing cyclin K instability [1]. In contrast, SR-4835 functions as a molecular glue that recruits the CUL4-RBX1-DDB1 ligase to cyclin K, causing cyclin K degradation independent of CDK12 degradation [1]. RNA-seq analysis confirms that the transcriptional signatures of CDK12 degradation (BSJ-4-116) and cyclin K degradation are distinct, underscoring the importance of tool selection for mechanistic clarity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BSJ-4-116

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.